molecular formula C12H13NO B1321512 1-(4-Methoxyphenyl)cyclobutanecarbonitrile CAS No. 29786-45-6

1-(4-Methoxyphenyl)cyclobutanecarbonitrile

Cat. No. B1321512
CAS RN: 29786-45-6
M. Wt: 187.24 g/mol
InChI Key: KKMVJOZLYNVVSK-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The IUPAC name for this compound is 1-(4-methoxyphenyl)cyclobutanecarbonitrile .


Molecular Structure Analysis

The InChI code for “1-(4-Methoxyphenyl)cyclobutanecarbonitrile” is 1S/C12H13NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(4-Methoxyphenyl)cyclobutanecarbonitrile” is a solid at room temperature .

Scientific Research Applications

Photocycloaddition Reactions

1-(4-Methoxyphenyl)cyclobutanecarbonitrile has been studied in the context of photocycloaddition reactions. Research by Minter et al. (2002) on isomeric cyclobutanes generated from photochemical [2 + 2] cycloaddition of N-methylisocarbostyril and 4-methoxy-3-buten-2-one reveals a 100% regioselective reaction, highlighting its potential synthetic utility in de Mayo type reactions (Minter et al., 2002). Similarly, Mella et al. (1991) found that irradiation of 1-naphthalenecarbonitrile with arylalkenes leads to the formation of regioisomeric endo cyclobutane adducts and azabutadienes (Mella et al., 1991).

Lewis-Acid-Catalyzed Reactions

Research by Yao et al. (2009) demonstrates that bis(4-methoxyphenyl)methanol can be transformed via BF3·OEt2-catalyzed reactions with (arylmethylene)cyclopropanes to produce polysubstituted cyclopentenes, methylenecyclobutanes, and dienes. This indicates a versatile role in synthetic organic chemistry (Yao et al., 2009).

Crystal Structure Analysis

K. Mantelingu and colleagues (2007) synthesized a compound involving 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, an analogue of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile, and investigated its structure using X-ray crystallography. This study demonstrates the importance of such compounds in the field of crystallography and material science (Mantelingu et al., 2007).

Fluorescence and Probe Properties

In a study by Singh and Kanvah (2000), the fluorescence and fluorescence probe properties of diarylbutadienes, including derivatives of 1-(4-methoxyphenyl)cyclobutanecarbonitrile, were investigated. This study has implications for the development of novel fluorescence probes and sensors (Singh & Kanvah, 2000).

Radical Annulations and Cyclisations

Nanni et al. (1995) explored the reaction of 4-methoxyphenylisonitrile with phenylacetylene, leading to the formation of cyclopenta-fused quinoxalines. This illustrates the compound's utility in radical annulation and cyclisation reactions, which are fundamental in organic synthesis (Nanni et al., 1995).

Photoinduced Electron Transfer

Research by Ikeda et al. (2004) investigates the rearrangement of a 2-methylenecyclobutanone derivative triggered by photoinduced electron transfer, suggesting the potential of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile in photochemical studies (Ikeda et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

1-(4-methoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMVJOZLYNVVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619776
Record name 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)cyclobutanecarbonitrile

CAS RN

29786-45-6
Record name 1-(4-Methoxyphenyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29786-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3.27 g (22.2 mmol) of (4-methoxyphenyl)acetonitrile and 4.93 g (24.4 mmol) of 1,3-dibromopropane in 15 mL of ether was added dropwise into 1.17 g (48.8 mmol) of NaH in 60 mL of DMSO. The temperature was held between 25° and 35° by water bath cooling. The mixture was stirred at room temperature for 18 hours. The mixture was cooled in ice water and 3 mL of 2-propanol was added dropwise, followed by the addition of 50 mL of water. The mixture was extracted with hexane (3×100 mL), and the combined extracts were washed with water (3×75 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2.6 g (62%) product as colorless oil. 1H NMR (CDCl3) δ 2.01–2.14 (m, 1H), 2.35–2.50 (m, 1H), 2.55–2.66 (m, 2H), 2.77–2.87 (m, 2H), 3.83 (s, 3H), 6.94 (d, J=9.0 Hz, 2H), 7.36 (d, J=9.0 Hz, 2H). 13C NMR (CDCl3) δ 17.3, 35.1, 39.9, 55.6, 114.5, 124.9, 127.0, 132.1, 159.4.
Quantity
3.27 g
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reactant
Reaction Step One
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4.93 g
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reactant
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Quantity
1.17 g
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reactant
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Quantity
15 mL
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solvent
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Quantity
60 mL
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solvent
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3 mL
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reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 pubs.acs.org

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